

# Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Gefitinib impurity 5 |           |
| Cat. No.:            | B026736              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gefitinib impurity 5**, a significant process-related impurity and key intermediate in the synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the physicochemical properties, synthesis, and analytical control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

### **Physicochemical Properties**

**Gefitinib impurity 5**, chemically known as 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one, is a synthetic quinazoline derivative.[1][2] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.



| Property          | Value                                                             | Source(s)    |
|-------------------|-------------------------------------------------------------------|--------------|
| CAS Number        | 199327-61-2                                                       | [1][3][4]    |
| IUPAC Name        | 7-methoxy-6-(3-morpholin-4-<br>ylpropoxy)-3H-quinazolin-4-<br>one | [1]          |
| Synonyms          | Gefitinib EP Impurity A, Gefitinib USP Related Compound A         | [1][5]       |
| Molecular Formula | C16H21N3O4                                                        | [3][4]       |
| Molecular Weight  | 319.36 g/mol                                                      | [1][3][4]    |
| Appearance        | White to off-white solid                                          | [1][4][6]    |
| Melting Point     | 248-250 °C                                                        | [1]          |
| Boiling Point     | 519.5 ± 60.0 °C (Predicted)                                       | [1][6]       |
| Density           | 1.32 ± 0.1 g/cm³ (Predicted)                                      | [1][6]       |
| Solubility        | Slightly soluble in DMSO and<br>Methanol                          | [1][6]       |
| Purity (Typical)  | ≥95% to >99% (HPLC)                                               | [1][3][4][7] |
| Storage           | Recommended at 2-8°C or -20°C for long-term storage               | [3][4][7]    |

## **Synthesis and Logical Workflow**

**Gefitinib impurity 5** is a known intermediate in the synthesis of Gefitinib.[7] One common synthetic route involves the reaction of a key intermediate with 3-morpholinopropyl chloride. The general workflow from starting materials to the final API, highlighting the position of impurity 5, is depicted below.





Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Gefitinib.

# Analytical Methodologies for Identification and Quantification



The control of **Gefitinib impurity 5** is crucial, and various analytical methods have been developed for its separation and quantification in the bulk drug. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

# Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol is a composite representation based on published methods for the analysis of Gefitinib and its process-related impurities.[8][9]

#### 1. Instrumentation:

 High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

#### 2. Chromatographic Conditions:

| Parameter           | Condition                                                                                  |
|---------------------|--------------------------------------------------------------------------------------------|
| Column              | Inertsil ODS-3V (250 x 4.6 mm, 5 μm) or equivalent C18 column                              |
| Mobile Phase        | 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid |
| Flow Rate           | 1.0 mL/min                                                                                 |
| Column Temperature  | 30°C                                                                                       |
| Detector Wavelength | 260 nm                                                                                     |
| Injection Volume    | 10 μL                                                                                      |

#### 3. Sample and Standard Preparation:

 Standard Solution: Prepare a standard solution of Gefitinib and its impurities (including impurity 5) at a concentration of approximately 1.0 μg/mL in the mobile phase.



• Sample Solution: Prepare a solution of the Gefitinib bulk drug at a concentration of 100  $\mu$ g/mL in the mobile phase.

#### 4. Method Validation Parameters:

| Parameter                               | Typical Value Range |
|-----------------------------------------|---------------------|
| Limit of Detection (LOD)                | 0.012 - 0.033 μg/mL |
| Limit of Quantification (LOQ)           | 0.04 - 0.10 μg/mL   |
| Linearity (Correlation Coefficient, r²) | 0.9991 - 0.9994     |
| Accuracy (Recovery)                     | 95.99 - 100.55%     |
| Precision (%RSD)                        | < 3%                |

#### 5. System Suitability:

- Inject a solution containing 1.0% of impurities in Gefitinib (100 μg/mL).
- Evaluate parameters such as retention time, relative retention time, tailing factor, and theoretical plates to ensure the system is performing correctly.[9]

The workflow for the analytical characterization of **Gefitinib impurity 5** is outlined in the diagram below.



# Sample Preparation Gefitinib Bulk Drug Sample Dissolution in Mobile Phase Spiking with Impurity 5 Standard (for validation) RP-HPLC Analysis Injection into HPLC System Chromatographic Separation (C18 Column) Detection by PDA Detector (260 nm) Data Analysis & Reporting Peak Identification (based on Retention Time) Quantification (Peak Area) Method Validation (LOD, LOQ, Linearity, Accuracy) (Impurity Profile)

#### Analytical Workflow for Gefitinib Impurity 5

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of **Gefitinib impurity 5**.



### **Relevance to EGFR Signaling Pathway**

Gefitinib is an inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway that regulates cell proliferation and survival.[10] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small cell lung cancer (NSCLC).[9] While the direct biological activity of **Gefitinib impurity 5** is not extensively documented, its structural similarity to intermediates in the synthesis of a potent EGFR inhibitor warrants careful control. The pathway targeted by the parent drug, Gefitinib, is illustrated below.





EGFR Signaling Pathway and Inhibition by Gefitinib

Click to download full resolution via product page

Caption: EGFR signaling pathway inhibited by Gefitinib.



#### Conclusion

**Gefitinib impurity 5** (CAS 199327-61-2) is a critical chemical entity in the manufacturing of Gefitinib. A thorough understanding of its properties, synthesis, and analytical control is paramount for drug development professionals. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Gefitinib EP Impurity A | CAS No- 199327-61-2 | Simson Pharma Limited [simsonpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase highperformance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gefitinib Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- To cite this document: BenchChem. [Gefitinib Impurity 5 (CAS 199327-61-2): A
   Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b026736#gefitinib-impurity-5-cas-number-199327-61-2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com